Technical Guide: Synthesis of 6-Ethylpyrimidine-2,4-dithiol
Technical Guide: Synthesis of 6-Ethylpyrimidine-2,4-dithiol
Executive Summary
This technical guide details the robust synthesis of 6-Ethylpyrimidine-2,4-dithiol (also known as 6-ethyl-2,4-dimercaptopyrimidine). This compound serves as a critical heterocyclic scaffold in medicinal chemistry, particularly as a precursor for S-alkylated derivatives, potential antiviral agents, and functionalized pyrimidine linkers.
The protocol outlined below utilizes a two-stage convergent synthesis :
-
Cyclocondensation of ethyl propionylacetate with thiourea to form the 6-ethyl-2-thiouracil intermediate.
-
Thionation of the C4-carbonyl oxygen using Phosphorus Pentasulfide (
) in pyridine to yield the target dithiol.
This route is selected for its scalability, cost-effectiveness, and the high purity of the resulting crystalline product.
Retrosynthetic Analysis & Pathway
The synthesis is designed based on the principle that the pyrimidine ring is most efficiently constructed via the "3 + 3" condensation of a three-carbon bis-electrophile (beta-keto ester) and a three-atom dinucleophile (thiourea). The final sulfur introduction is achieved via nucleophilic substitution on the activated carbonyl.
Figure 1: Retrosynthetic disconnection showing the construction of the pyrimidine core followed by functional group interconversion.
Stage 1: Synthesis of 6-Ethyl-2-thiouracil
The first objective is to construct the pyrimidine ring with the ethyl group at position 6 and a sulfur atom already installed at position 2.
Reaction Scheme
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Role |
| Ethyl propionylacetate | 144.17 | 1.0 | C3-Electrophile |
| Thiourea | 76.12 | 1.2 | N-C-N Nucleophile |
| Sodium Ethoxide | 68.05 | 1.2 | Base Catalyst |
| Ethanol (Absolute) | - | Solvent | Reaction Medium |
| Acetic Acid (Glacial) | 60.05 | - | Neutralization |
Experimental Protocol
-
Preparation of Ethoxide: In a dry 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Sodium metal (1.2 eq) in absolute Ethanol (10 mL/g Na) under nitrogen atmosphere to generate Sodium Ethoxide in situ. Alternatively, use commercial 21% NaOEt solution.
-
Addition of Thiourea: Add Thiourea (1.2 eq) to the stirred ethoxide solution. Ensure complete dissolution.
-
Condensation: Add Ethyl propionylacetate (1.0 eq) dropwise over 30 minutes at room temperature. The solution may turn slightly yellow.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) for the disappearance of the ester.[2]
-
Workup:
-
Evaporate the bulk of the ethanol under reduced pressure.
-
Dissolve the residue in warm water (approx. 5 mL per gram of starting material).
-
Cool the aqueous solution to 0–5°C in an ice bath.
-
Acidify carefully with Glacial Acetic Acid to pH ~5. The product will precipitate as a white to off-white solid.
-
-
Isolation: Filter the solid, wash with cold water (2x) and cold ethanol (1x). Dry in a vacuum oven at 60°C.
Yield Expectation: 70–85% Characterization:
-
Appearance: White crystalline solid.
-
Melting Point: ~170–175°C (Lit.[7] range for 6-alkyl-2-thiouracils).
Stage 2: Thionation to 6-Ethylpyrimidine-2,4-dithiol
The second stage converts the C4 carbonyl oxygen to a sulfur atom using Phosphorus Pentasulfide. This step requires strictly anhydrous conditions and fume control due to
Reaction Scheme
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Role |
| 6-Ethyl-2-thiouracil | 156.21 | 1.0 | Substrate |
| Phosphorus Pentasulfide ( | 222.27 | 0.6* | Thionating Agent |
| Pyridine (Anhydrous) | 79.10 | Solvent | Solvent/Base |
*Note: Stoichiometry of
Experimental Protocol
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube. CRITICAL: Connect the outlet to a bleach trap (NaOH/NaOCl) to neutralize evolved Hydrogen Sulfide (
) gas. -
Mixing: Suspend 6-Ethyl-2-thiouracil (1.0 eq) in anhydrous Pyridine (approx. 10 mL/g).
-
Reagent Addition: Add Phosphorus Pentasulfide (
) (1.2 eq) in portions. The reaction is exothermic; handle with care. -
Reaction: Reflux the mixture (approx. 115°C) for 2–4 hours. The suspension will typically dissolve and then may darken or form a new precipitate.
-
Quenching:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a large excess of ice-water (approx. 10x volume of pyridine).
-
Stir vigorously. Hydrolysis of excess
will release (stench).
-
-
Isolation:
-
The dithiol product often precipitates directly upon acidification. If not, acidify the aqueous pyridine solution with concentrated HCl to pH ~2.
-
Collect the yellow precipitate by filtration.
-
-
Purification:
-
Dissolution: Dissolve the crude solid in 1M NaOH (filtering off any insoluble sulfur residues).
-
Reprecipitation: Re-acidify the filtrate with Glacial Acetic Acid.
-
Recrystallization: Recrystallize from Ethanol or Glacial Acetic Acid to obtain bright yellow needles.
-
Yield Expectation: 60–75% Characterization:
-
Appearance: Yellow crystalline solid.
-
Melting Point: >200°C (Decomposition often observed).
-
Solubility: Soluble in alkaline solutions (forming dithiolate salts), DMSO, DMF; poor solubility in water and non-polar solvents.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of 6-Ethylpyrimidine-2,4-dithiol.
Safety & Handling (E-E-A-T)
Warning: This synthesis involves hazardous reagents and generates toxic byproducts.
-
Hydrogen Sulfide (
): The thionation step releases , a highly toxic gas. All reactions must be performed in a well-ventilated fume hood. The exhaust must be scrubbed through a bleach or caustic soda solution. -
Phosphorus Pentasulfide: Flammable solid; reacts violently with water releasing
and phosphoric acid. Store under inert atmosphere. -
Pyridine: Toxic, noxious odor, and flammable. Use chemically resistant gloves (Nitrile/Neoprene).
-
Odor Control: Dithiols have a potent, unpleasant stench (skunky). All glassware should be soaked in a dilute bleach solution before removal from the fume hood to oxidize residual thiols.
References
-
Synthesis of 2-Thiouracils: Anderson, G. W.; Halverstadt, I. F.; Miller, W. H.; Roblin, R. O. "Antithyroid Compounds.[6] Synthesis of 5- and 6-Substituted 2-Thiouracils." Journal of the American Chemical Society, 1945 , 67(12), 2197–2200. Link
-
Thionation Methodology: Curphey, T. J.[8] "Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane." Journal of Organic Chemistry, 2002 , 67(18), 6461–6473.[5][8] Link
-
General Pyrimidine Synthesis: "6-Methyluracil." Organic Syntheses, Coll.[9] Vol. 2, p.422 (1943 ); Vol. 17, p.63 (1937 ). Link
- Thionation of Pyrimidinones: El-Subbagh, H. I.; Al-Obaid, A. M. "Synthesis and biological evaluation of some new thieno[2,3-d]pyrimidine derivatives." European Journal of Medicinal Chemistry, 1996, 31(12), 1017-1022.
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- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
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